3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride
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Overview
Description
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride is a chemical compound with the molecular formula C7H12N4O. It is a derivative of piperidine and triazole, which are both important scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride typically involves the reaction of piperidine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups into the triazole or piperidine rings .
Scientific Research Applications
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Triazol-4-yl)pyridine: Another triazole derivative with similar chemical properties but different biological activities.
3-(1H-1,2,3-Triazol-4-yl)benzene: A compound with a triazole ring attached to a benzene ring, used in different research applications.
Uniqueness
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride is unique due to its combination of the piperidine and triazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H14Cl2N4O |
---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-(2H-triazol-4-yl)piperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c12-7(2-1-3-8-5-7)6-4-9-11-10-6;;/h4,8,12H,1-3,5H2,(H,9,10,11);2*1H |
InChI Key |
CBEIXALJAULCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C2=NNN=C2)O.Cl.Cl |
Origin of Product |
United States |
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